
2-Methoxy-6-methylpyridine-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-6-methylpyridine-4-sulfonyl chloride is an organic compound with the molecular formula C7H8ClNO3S It is a derivative of pyridine, a basic heterocyclic organic compound, and contains functional groups such as methoxy, methyl, and sulfonyl chloride
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methylpyridine-4-sulfonyl chloride typically involves the sulfonylation of 2-Methoxy-6-methylpyridine. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction conditions often include:
Temperature: The reaction is usually conducted at low temperatures to control the exothermic nature of the sulfonylation process.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining product quality.
化学反应分析
Types of Reactions
2-Methoxy-6-methylpyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a sulfonylating agent.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used.
Major Products
The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and other sulfonyl derivatives.
科学研究应用
2-Methoxy-6-methylpyridine-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 2-Methoxy-6-methylpyridine-4-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the sulfonyl group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
2-Methoxy-4-methylpyridine: Similar in structure but lacks the sulfonyl chloride group.
2-Methoxy-6-methylpyridine-3-sulfonyl chloride: Similar but with the sulfonyl chloride group at a different position.
4-Methoxy-2-methylpyridine-6-sulfonyl chloride: Similar but with different positions of the methoxy and methyl groups.
Uniqueness
2-Methoxy-6-methylpyridine-4-sulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. This makes it a valuable reagent in organic synthesis and other applications where precise chemical transformations are required.
属性
分子式 |
C7H8ClNO3S |
|---|---|
分子量 |
221.66 g/mol |
IUPAC 名称 |
2-methoxy-6-methylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S/c1-5-3-6(13(8,10)11)4-7(9-5)12-2/h3-4H,1-2H3 |
InChI 键 |
PWCHGTYIXOWOQR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)OC)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride](/img/structure/B13597714.png)

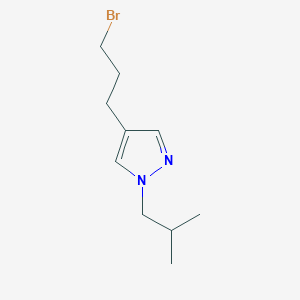
![6-Oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B13597736.png)
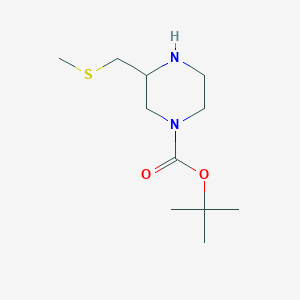
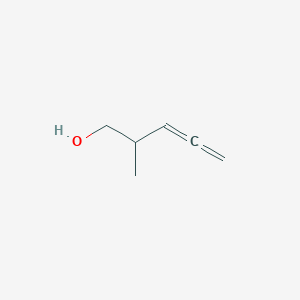
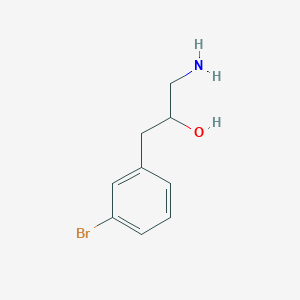

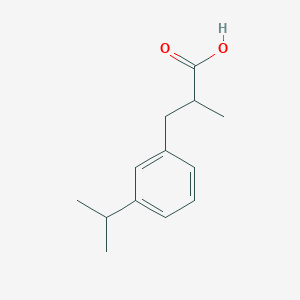
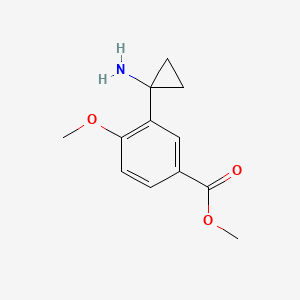
![2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13597777.png)
![(1S)-2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13597792.png)
![{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13597810.png)

